

Comparative Analysis of Analytical Performance: Timonacic-d4 and a Structural Analog

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Compound of Interest

Compound Name: *Timonacic-d4*

Cat. No.: *B15545458*

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This guide provides a detailed comparison of the analytical performance of **Timonacic-d4** and its structural analog, Thiazolidine-2-carboxylic acid. The information herein is based on available experimental data to support bioanalytical method development and validation.

Executive Summary

Timonacic (Thiazolidine-4-carboxylic acid) is a sulfur-containing amino acid derivative with antioxidant properties. Its deuterated form, **Timonacic-d4**, is utilized as an internal standard in mass spectrometry-based bioanalytical assays to ensure high accuracy and precision. This guide evaluates the analytical performance of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Timonacic, using a deuterated internal standard, and compares it with the known biological activities of its structural analog, Thiazolidine-2-carboxylic acid. Due to the limited availability of public data on the specific analytical performance of Thiazolidine-2-carboxylic acid, this comparison focuses on the available data for Timonacic and its deuterated standard, with qualitative comparisons to its analog where applicable.

Analytical Performance Data

The following table summarizes the analytical performance of an isotope-dilution LC-MS method for the quantification of Timonacic in a biological matrix. The use of a deuterated internal standard (EC-TA-d2) is a common practice for **Timonacic-d4**.

Parameter	Timonacic (Thiazolidine-4-carboxylic acid)	Notes
Instrumentation	Liquid Chromatography-Mass Spectrometry (LC-MS)	Enables high selectivity and sensitivity.
Internal Standard	Isotope-labeled derivative (EC-TA-d2)	Compensates for matrix effects and variability.
Matrix	E. coli homogenate in PBS	Data from a study in a bacterial matrix.[1][2]
Linearity Range	0.1 - 10 ng/mL	
Intra-day Precision (%RSD)	< 5.7%	Based on analysis of spiked samples.[2]
Inter-day Precision (%RSD)	< 8.4%	Demonstrates method reproducibility over time.[2]
Accuracy	Determined by spiking at three concentrations	Specific percentage values not publicly available.[2]
Limit of Quantification (LOQ)	Not explicitly stated, lowest calibrant at 0.1 ng/mL	

Note: Detailed analytical performance data for Thiazolidine-2-carboxylic acid is not readily available in the public domain for a direct quantitative comparison.

Experimental Protocols

Quantification of Timonacic by Isotope-Dilution LC-MS

This method is suitable for the determination of Timonacic in biological samples.

1. Sample Preparation and Derivatization:

- Biological samples (e.g., cell homogenates) are spiked with an isotope-labeled internal standard (**Timonacic-d4** or a derivative).
- The sample is subjected to derivatization with ethyl chloroformate (ECF) to improve chromatographic retention and mass spectrometric detection. The reaction is typically carried out at 40°C for 30 minutes.^[2]

2. Solid-Phase Extraction (SPE):

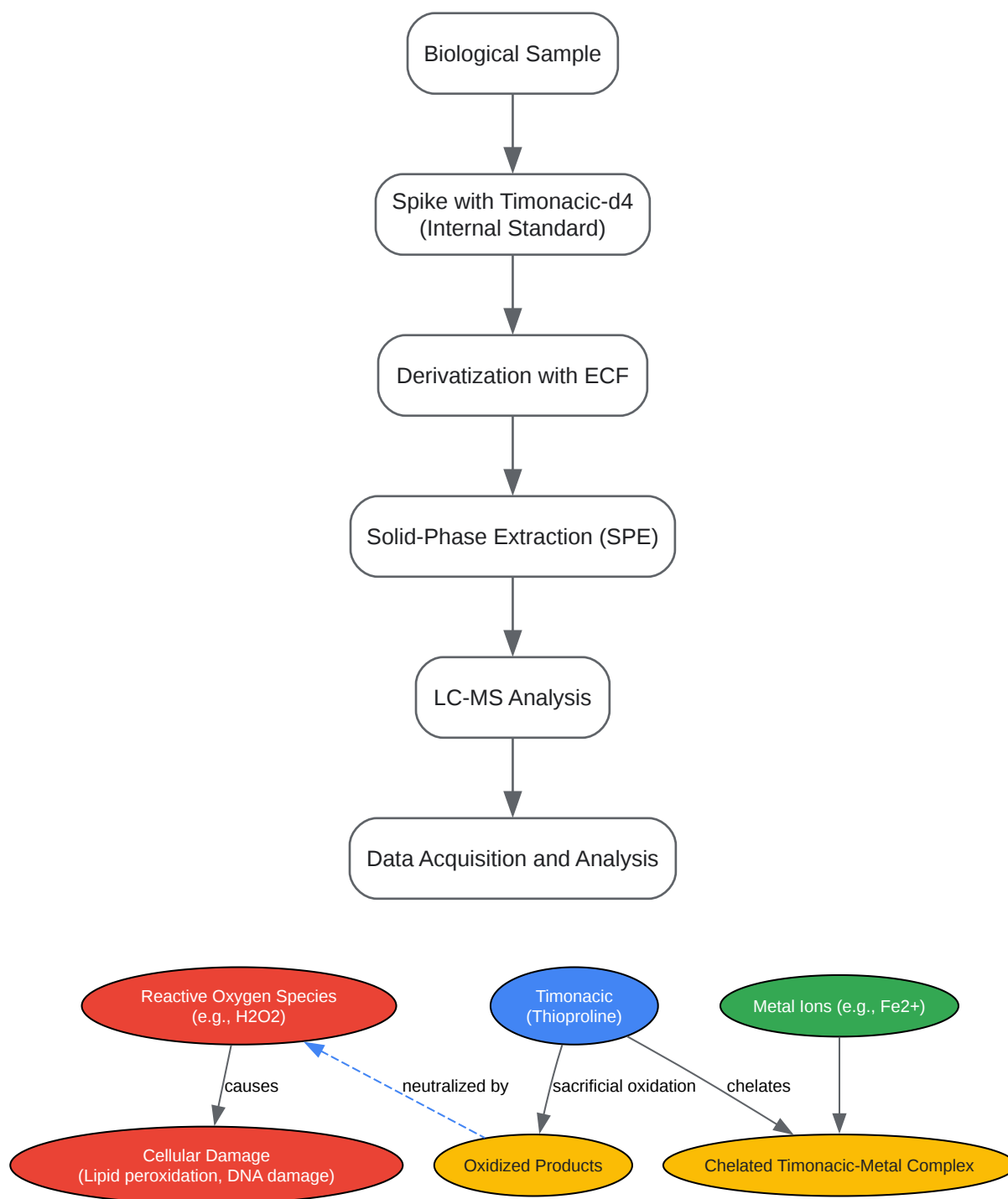
- The derivatized sample is purified using SPE to remove interfering matrix components.^{[1][2]}

3. LC-MS Analysis:

- **Chromatographic Separation:** The purified extract is injected into an LC system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., formic acid).
- **Mass Spectrometric Detection:** Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and internal standard are monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity.^[2]

Visualizations

Experimental Workflow



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References

- 1. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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